molecular formula C16H10Cl2N2O3 B5886753 N~1~-(3,4-DICHLOROPHENYL)-2-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)ACETAMIDE

N~1~-(3,4-DICHLOROPHENYL)-2-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)ACETAMIDE

Cat. No.: B5886753
M. Wt: 349.2 g/mol
InChI Key: DUOZPNBDSWQWMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~1~-(3,4-DICHLOROPHENYL)-2-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)ACETAMIDE is a synthetic organic compound that belongs to the class of acetamides. It is characterized by the presence of a 3,4-dichlorophenyl group and an isoindoline-1,3-dione moiety. Compounds of this nature are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3,4-DICHLOROPHENYL)-2-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)ACETAMIDE typically involves the following steps:

    Formation of the Isoindoline-1,3-dione Moiety: This can be achieved by the cyclization of phthalic anhydride with ammonia or primary amines under controlled conditions.

    Attachment of the 3,4-Dichlorophenyl Group: This step involves the reaction of the isoindoline-1,3-dione intermediate with a 3,4-dichlorophenyl acetic acid derivative, often using coupling reagents such as EDCI or DCC in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl ring or the acetamide moiety.

    Reduction: Reduction reactions could target the carbonyl groups in the isoindoline-1,3-dione structure.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur on the phenyl ring, especially at positions ortho or para to the chlorine atoms.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a biochemical probe or inhibitor.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Possible use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context. Generally, compounds like this might interact with enzymes or receptors, inhibiting or modulating their activity. The molecular targets could include proteins involved in signaling pathways or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • N~1~-(3,4-Dichlorophenyl)-2-(1,3-dioxo-2H-isoindol-2-yl)acetamide
  • N~1~-(3,4-Dichlorophenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propionamide

Uniqueness

The uniqueness of N1-(3,4-DICHLOROPHENYL)-2-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)ACETAMIDE lies in its specific substitution pattern and the combination of functional groups, which may confer distinct biological or chemical properties compared to similar compounds.

Properties

IUPAC Name

N-(3,4-dichlorophenyl)-2-(1,3-dioxoisoindol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10Cl2N2O3/c17-12-6-5-9(7-13(12)18)19-14(21)8-20-15(22)10-3-1-2-4-11(10)16(20)23/h1-7H,8H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUOZPNBDSWQWMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CC(=O)NC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.